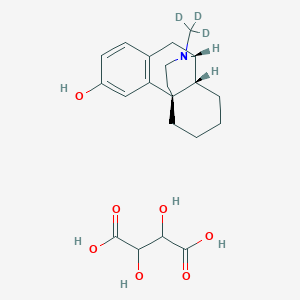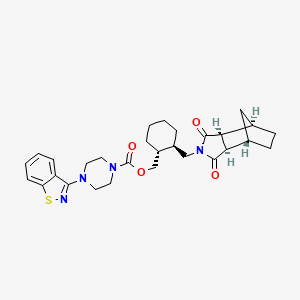
rac7-HydroxyEfavirenz7-O-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac7-HydroxyEfavirenz7-O-Sulfate: is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. This compound is a sulfate conjugate of 7-hydroxyefavirenz, which is a metabolite of efavirenz. The sulfate conjugation increases the solubility and alters the pharmacokinetic properties of the parent compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac7-HydroxyEfavirenz7-O-Sulfate involves the hydroxylation of efavirenz to form 7-hydroxyefavirenz, followed by sulfation. The hydroxylation is typically carried out using cytochrome P450 enzymes, particularly CYP2B6 . The sulfation step involves the reaction of 7-hydroxyefavirenz with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: rac7-HydroxyEfavirenz7-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 7-hydroxyefavirenz.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rac7-HydroxyEfavirenz7-O-Sulfate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of efavirenz metabolites.
Biology: Studied for its role in the metabolism of efavirenz and its impact on drug efficacy and toxicity.
Industry: Utilized in the development of new antiretroviral drugs and in pharmacokinetic studies.
Wirkmechanismus
rac7-HydroxyEfavirenz7-O-Sulfate exerts its effects primarily through its parent compound, efavirenz. Efavirenz inhibits HIV-1 reverse transcriptase by binding to a specific site on the enzyme, preventing the transcription of viral RNA into DNA. This action disrupts the replication cycle of the virus . The sulfate conjugate itself may have altered pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyefavirenz: Another hydroxylated metabolite of efavirenz.
8,14-Dihydroxyefavirenz: A metabolite with two hydroxyl groups.
Efavirenz: The parent compound used in HIV treatment.
Comparison: rac7-HydroxyEfavirenz7-O-Sulfate is unique due to its sulfate conjugation, which increases its solubility and may alter its pharmacokinetic profile compared to other hydroxylated metabolites. This uniqueness makes it valuable in pharmacokinetic studies and as a potential therapeutic agent .
Eigenschaften
Molekularformel |
C14H9ClF3NO6S |
|---|---|
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
[6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C14H9ClF3NO6S/c15-9-5-8-10(6-11(9)25-26(21,22)23)19-12(20)24-13(8,14(16,17)18)4-3-7-1-2-7/h5-7H,1-2H2,(H,19,20)(H,21,22,23) |
InChI-Schlüssel |
NNCGYTHZYLKEEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)OS(=O)(=O)O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
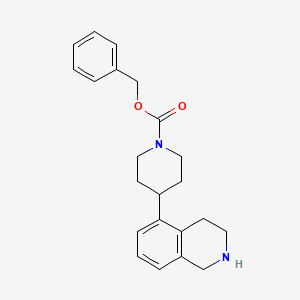
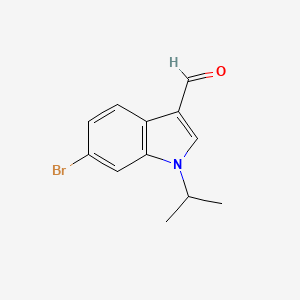

![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)
![6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)

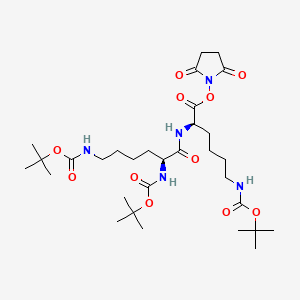
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B13843718.png)


